molecular formula C25H19ClN4O2S B11033489 8-(3-Chlorophenyl)-7-methyl-3-[(4-methylphenyl)sulfonyl]-4-phenylpyrazolo[5,1-c][1,2,4]triazine

8-(3-Chlorophenyl)-7-methyl-3-[(4-methylphenyl)sulfonyl]-4-phenylpyrazolo[5,1-c][1,2,4]triazine

Cat. No.: B11033489
M. Wt: 475.0 g/mol
InChI Key: FPTRKFHMGSHJBB-UHFFFAOYSA-N
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Description

8-(3-Chlorophenyl)-7-methyl-3-[(4-methylphenyl)sulfonyl]-4-phenylpyrazolo[5,1-c][1,2,4]triazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrazolo[5,1-c][1,2,4]triazines, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Chlorophenyl)-7-methyl-3-[(4-methylphenyl)sulfonyl]-4-phenylpyrazolo[5,1-c][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with triazine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired heterocyclic ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

8-(3-Chlorophenyl)-7-methyl-3-[(4-methylphenyl)sulfonyl]-4-phenylpyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 8-(3-Chlorophenyl)-7-methyl-3-[(4-methylphenyl)sulfonyl]-4-phenylpyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Chlorophenyl)-7-methyl-3-[(4-methylphenyl)sulfonyl]-4-phenylpyrazolo[5,1-c][1,2,4]triazine stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C25H19ClN4O2S

Molecular Weight

475.0 g/mol

IUPAC Name

8-(3-chlorophenyl)-7-methyl-3-(4-methylphenyl)sulfonyl-4-phenylpyrazolo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C25H19ClN4O2S/c1-16-11-13-21(14-12-16)33(31,32)25-23(18-7-4-3-5-8-18)30-24(27-28-25)22(17(2)29-30)19-9-6-10-20(26)15-19/h3-15H,1-2H3

InChI Key

FPTRKFHMGSHJBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C(=N3)C)C4=CC(=CC=C4)Cl)N=N2)C5=CC=CC=C5

Origin of Product

United States

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